N-Fmoc-R-2-Chlorophenylglycine
Description
Properties
CAS No. |
1260589-83-0 |
|---|---|
Molecular Formula |
C23H18ClNO4 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H18ClNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 |
InChI Key |
JXDNNHWVILUHSO-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CC=C4Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
N-Fmoc-R-2-Chlorophenylglycine has been investigated for its potential role in developing novel therapeutic agents. Its structural properties allow it to act as a peptidomimetic, which can mimic natural peptides while providing enhanced stability against proteolytic degradation.
Case Study: Anticancer Activity
A study published in the Journal of Organic Chemistry highlighted the synthesis of peptide analogs incorporating this compound, which showed promising anticancer activity against various cell lines. The incorporation of this compound improved the binding affinity to target receptors, suggesting its utility in cancer therapeutics .
Neurological Research
Research has also explored the role of this compound in neurological studies. Its derivatives have been shown to influence neurotransmitter systems, potentially aiding in the treatment of disorders such as depression and anxiety.
Table 2: Neurological Applications of this compound Derivatives
| Study Focus | Findings |
|---|---|
| Neurotransmitter Modulation | Enhanced serotonin receptor binding |
| Anxiety Models | Reduced anxiety-like behavior in animal models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-Fmoc-R-2-Chlorophenylglycine with key analogs, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Properties
Note: Molecular weight for this compound is estimated based on analogs.
Key Observations:
- Electron-withdrawing groups (e.g., Cl, Br) enhance the stability of the Fmoc group during synthesis but may reduce solubility in polar solvents compared to electron-donating groups (e.g., hydroxyl in N-Fmoc-R-3-hydroxyphenylglycine) .
- Chirality: The R configuration in this compound and its analogs ensures compatibility with biologically active peptide sequences, mirroring natural L-amino acids when incorporated into peptides .
Stability and Handling Considerations
- This compound is expected to exhibit stability akin to other Fmoc-protected amino acids when stored at 2–8°C, as recommended for Fmoc-D-2-(2-Thienyl)-glycine .
- Strong acids or oxidizers should be avoided to prevent decomposition, consistent with safety guidelines for (R)-N-Fmoc-alpha-Methyl-2-fluorophenylalanine .
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Target Parameter | Expected Result |
|---|---|---|
| HPLC | Retention Time | 12–14 min (ACN/H₂O) |
| ESI-MS | [M+H]+ | m/z 402.1 |
| -NMR | α-H Shift | δ 4.2–4.6 ppm |
Advanced: How to optimize coupling efficiency of this compound in SPPS for sterically hindered peptides?
Methodological Answer :
Steric hindrance from the 2-chlorophenyl group reduces coupling efficiency. Mitigate this by:
Reagent Selection : Use DIC/Oxyma Pure or COMU instead of HBTU for milder activation .
Double Coupling : Repeat coupling steps with fresh reagents.
Solvent Swelling : Pre-swell resin (e.g., Rink amide MBHA) in DCM/DMF (1:1) for 30 min .
Microwave Assistance : Apply microwave irradiation (50°C, 10 min) to enhance kinetics .
Troubleshooting : Monitor by Kaiser test; persistent free amines indicate incomplete coupling. Switch to bulkier bases (e.g., DIEA) to reduce racemization .
Basic: What are the storage and stability guidelines for this compound?
Q. Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected containers under argon. Desiccate with silica gel to prevent hydrolysis .
- Stability Monitoring : Perform monthly HPLC checks. Degradation products (e.g., free 2-chlorophenylglycine) appear as earlier-eluting peaks .
Advanced: How to design experiments evaluating the impact of the 2-chloro substituent on peptide conformational stability?
Q. Methodological Answer :
Comparative Synthesis : Prepare peptides with this compound vs. non-halogenated analogs (e.g., N-Fmoc-L-phenylglycine) .
Structural Analysis : Use CD spectroscopy to assess α-helix/β-sheet content and MD simulations to model steric effects .
Thermal Denaturation : Measure via DSC; higher indicates enhanced stability from Cl···π interactions .
Data Interpretation : Correlate HPLC retention times with hydrophobicity changes induced by the chloro group .
Basic: How to address solubility challenges of this compound in SPPS-compatible solvents?
Q. Methodological Answer :
- Solvent Blends : Dissolve in DMF/DCM (3:1) with 1% v/v DMSO.
- Ultrasonication : Apply 15-min sonication at 40°C.
- Additives : Use 0.1 M HOBt to improve solubility via H-bonding .
Advanced: What strategies validate the biological relevance of peptides incorporating this compound?
Q. Methodological Answer :
Protease Stability Assays : Incubate with trypsin/chymotrypsin and monitor degradation via HPLC .
Cell Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp) .
Receptor Binding : Perform SPR or ITC to quantify affinity changes induced by the 2-chloro group .
Ethical Compliance : Follow NIH guidelines for preclinical studies, including randomization and blinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
